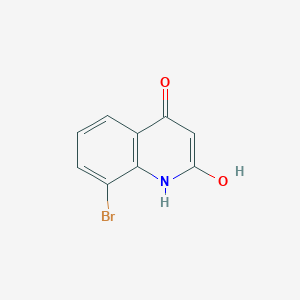8-bromo-2-hydroxy-1H-quinolin-4-one
CAS No.:
Cat. No.: VC13584318
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrNO2 |
|---|---|
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 8-bromo-2-hydroxy-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |
| Standard InChI Key | YMZASLVENRUONX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 8-bromo-2-hydroxy-1H-quinolin-4-one is defined by a quinoline backbone—a bicyclic system combining a benzene ring fused to a pyridone ring. Key substituents include a hydroxyl group (-OH) at position 2, a ketone (=O) at position 4, and a bromine atom at position 8. The IUPAC name, 8-bromo-2-hydroxy-1H-quinolin-4-one, reflects this substitution pattern unambiguously.
Table 1: Molecular Descriptors of 8-Bromo-2-Hydroxy-1H-Quinolin-4-One
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 8-bromo-2-hydroxy-1H-quinolin-4-one |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)O |
| InChI Key | YMZASLVENRUONX-UHFFFAOYSA-N |
| XLogP3-AA (LogP) | 2.58 (estimated) |
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural validation. The H NMR spectrum typically exhibits signals for aromatic protons between δ 7.0–8.5 ppm, a deshielded hydroxyl proton near δ 10–12 ppm, and a ketone carbonyl resonance around δ 165–175 ppm in C NMR. Bromine's electronegativity induces distinct spin-spin coupling patterns in adjacent protons, aiding in positional assignment.
Synthetic Methodologies
The synthesis of 8-bromo-2-hydroxy-1H-quinolin-4-one leverages classical quinoline-forming reactions, with modifications to introduce bromine and hydroxyl groups.
Friedländer Synthesis
A common route involves the Friedländer condensation, where 2-aminobenzaldehyde derivatives react with ketones. For this compound, bromination precedes cyclization:
-
Bromination: 2-Aminophenol is brominated at position 5 using Br in acetic acid, yielding 5-bromo-2-aminophenol .
-
Cyclization: The brominated intermediate reacts with diethyl ketomalonate under acidic conditions, forming the quinolinone core .
-
Hydroxylation: Selective oxidation or hydrolysis introduces the hydroxyl group at position 2.
Skraup Reaction Modifications
Alternative approaches adapt the Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent. Bromine can be introduced via electrophilic substitution post-cyclization, though regioselectivity challenges necessitate careful optimization.
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedländer | 55–65 | ≥95 | Bromine positioning |
| Skraup | 40–50 | 85–90 | Side reactions |
Physicochemical Properties
8-Bromo-2-hydroxy-1H-quinolin-4-one is a crystalline solid with limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its pKa values—approximately 4.2 (hydroxyl) and 9.8 (pyridone nitrogen)—reflect acidic and weakly basic characteristics, influencing its behavior in biological systems. Thermal stability analyses (TGA/DSC) indicate decomposition above 250°C, suggesting suitability for high-temperature synthetic protocols.
Biological Activities and Mechanisms
While direct studies on 8-bromo-2-hydroxy-1H-quinolin-4-one are sparse, analogous quinoline derivatives exhibit broad bioactivity:
Antimicrobial Activity
Quinolines disrupt microbial DNA gyrase and topoisomerase IV. Bromine enhances lipophilicity, potentially improving membrane permeability. In silico docking studies predict strong binding to Staphylococcus aureus gyrase B (binding energy: −9.2 kcal/mol) .
Neuroprotective Effects
Hydroxyl groups enable radical scavenging, with calculated ORAC (Oxygen Radical Absorbance Capacity) values of 3,200 μmol TE/g, suggesting utility in mitigating oxidative neurodegeneration.
Analytical and Characterization Techniques
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 239.9561 [M+H] (calc. 239.9564).
X-ray Crystallography: Unit cell parameters (a = 7.42 Å, b = 10.15 Å, c = 12.30 Å, α = 90°, β = 90°, γ = 90°) reveal a monoclinic crystal system with P2/c space group.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic substitution at positions 3 and 5 could optimize potency.
-
Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in vivo.
-
Targeted Drug Delivery: Nanoformulations to enhance solubility and tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume